molecular formula C12H13FN4OS B12855001 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide

Cat. No.: B12855001
M. Wt: 280.32 g/mol
InChI Key: GOPXIJWTIXSARN-UHFFFAOYSA-N
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Description

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide is a compound belonging to the class of 1,2,4-triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide typically involves the reaction of 4-ethyl-5-mercapto-1,2,4-triazole with 4-fluorobenzaldehyde under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting the cell membrane of bacteria .

Properties

Molecular Formula

C12H13FN4OS

Molecular Weight

280.32 g/mol

IUPAC Name

2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-11(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19)

InChI Key

GOPXIJWTIXSARN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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